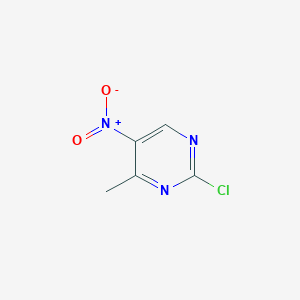

2-Chloro-4-methyl-5-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVDFYRAYUHAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594160 | |

| Record name | 2-Chloro-4-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97821-70-0 | |

| Record name | 2-Chloro-4-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Chloro-4-methyl-5-nitropyridine: A Technical Guide for Researchers

A Note on Chemical Nomenclature: This guide focuses on the chemical intermediate 2-Chloro-4-methyl-5-nitropyridine (CAS Number: 23056-33-9) . It is important to note that searches for "2-Chloro-4-methyl-5-nitropyrimidine" did not yield a commercially available or well-documented compound. Given the structural similarities and the extensive data available for the pyridine analog, it is highly probable that the intended compound of interest is 2-Chloro-4-methyl-5-nitropyridine. This document will proceed with a comprehensive overview of this widely used pyridine derivative.

Core Compound Identification and Physicochemical Properties

2-Chloro-4-methyl-5-nitropyridine is a functionalized heterocyclic compound that serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its reactivity is primarily dictated by the interplay of the electron-withdrawing nitro group and the chloro substituent on the pyridine ring. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution, while the nitro group at the 5-position influences the regioselectivity of reactions.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 23056-33-9 | [2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 172.57 g/mol | [2][3] |

| Appearance | Light yellow powder or solid | [1] |

| Melting Point | 37-39 °C | [1][2] |

| Boiling Point | 91 °C at 5 mmHg | [2] |

| SMILES | Cc1cc(Cl)ncc1=O | [2] |

| InChI Key | HWZUMEVIIGNXGM-UHFFFAOYSA-N | [2] |

Synthesis of 2-Chloro-4-methyl-5-nitropyridine: A Step-by-Step Protocol

The synthesis of 2-Chloro-4-methyl-5-nitropyridine is a multi-step process that begins with the nitration of 2-amino-4-methylpyridine, followed by hydrolysis and subsequent chlorination.[4]

Synthesis Workflow Diagram

Caption: Synthetic route to 2-Chloro-4-methyl-5-nitropyridine.

Experimental Protocol

Step 1: Nitration of 2-Amino-4-methylpyridine to 2-Amino-5-nitro-4-methylpyridine [4]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

-

Slowly add 2-amino-4-methylpyridine while vigorously stirring and maintaining the temperature between 5-10 °C using an ice bath.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, heat the reaction mixture in a water bath to approximately 60 °C for about 15 hours, or until gas evolution ceases. The solution will change color from light yellow to wine red.

-

Pour the reaction mixture over ice and neutralize with ammonia to a pH of 5.0-5.5 to precipitate a deep yellow solid.

-

Filter the precipitate, which is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

-

To isolate the desired isomer, dissolve the mixture in 10% dilute hydrochloric acid and filter to remove any oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution to a pH between 4 and 5 to precipitate the 2-amino-5-nitro-4-methylpyridine as a deep yellow solid.

Step 2: Hydrolysis of 2-Amino-5-nitro-4-methylpyridine to 2-Hydroxy-5-nitro-4-methylpyridine [4]

-

Dissolve the 2-amino-5-nitro-4-methylpyridine from the previous step in dilute sulfuric acid and filter the solution.

-

Cool the filtrate to 0-2 °C and add ice while stirring vigorously.

-

Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at approximately 5 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

Filter the resulting mixture to obtain the desired product.

Step 3: Chlorination of 2-Hydroxy-5-nitro-4-methylpyridine to 2-Chloro-4-methyl-5-nitropyridine [4]

-

In a suitable reaction vessel, mix the 2-hydroxy-5-nitro-4-methylpyridine with phosphorus pentachloride and use phosphorus trichloride as the solvent.

-

Heat the reaction mixture to 110 °C for 3 hours.

-

After the reaction is complete, remove the excess phosphorus trichloride by vacuum distillation.

-

Pour the residue into water to precipitate a light yellow solid.

-

Filter the solid to obtain the final product, 2-Chloro-4-methyl-5-nitropyridine.

Chemical Reactivity and Applications in Drug Development

2-Chloro-4-methyl-5-nitropyridine is a versatile intermediate due to the reactivity of its functional groups. The chloro group is readily displaced by nucleophiles, allowing for the introduction of a wide range of substituents. The nitro group can be reduced to an amino group, which can then be further functionalized.

This compound and its derivatives are important in the synthesis of various biologically active molecules. For instance, substituted pyridines are core structures in many pharmaceuticals. The development of novel therapeutics often relies on the availability of such versatile building blocks to create libraries of compounds for screening. While specific drug examples derived directly from this starting material are proprietary, the general class of substituted nitropyridines is of significant interest in medicinal chemistry.

Safety and Handling

2-Chloro-4-methyl-5-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classifications: [2][3]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-methyl-5-nitropyridine. While a comprehensive dataset is best obtained from the supplier's Certificate of Analysis, general spectroscopic information is available. The ¹³C NMR spectrum of this compound can be found in chemical databases and is a key tool for confirming its structure.

References

-

PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved February 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Retrieved February 14, 2026, from [Link]

Sources

2-Chloro-4-methyl-5-nitropyrimidine molecular structure and weight

Content Type: In-Depth Technical Guide Subject: Molecular Structure, Synthesis, and Reactivity Profile Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

2-Chloro-4-methyl-5-nitropyrimidine (CAS: 97821-70-0) is a highly functionalized heterocyclic scaffold critical to the synthesis of bioactive purine analogs, kinase inhibitors, and antiviral agents.[1][2][3] Distinguished by its electron-deficient pyrimidine core, the molecule features three distinct reactive centers: the electrophilic C2-chlorine (susceptible to SNAr), the reducible C5-nitro group, and the acidic C4-methyl protons.[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and reaction mechanisms, serving as a definitive reference for laboratory application.

Critical Distinction: Researchers must distinguish this compound from its pyridine analog, 2-chloro-4-methyl-5-nitropyridine (CAS 23056-33-9).[1] Despite structural similarities, the pyrimidine derivative exhibits significantly higher reactivity toward nucleophiles due to the presence of the second ring nitrogen.[1]

Physicochemical Characterization

The structural integrity of this compound is defined by the synergistic electronic effects of the nitro group and the diazine ring, rendering the C2 position exceptionally electrophilic.[1]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 97821-70-0 |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | 68–72 °C (Typical range; varies by purity) |

| SMILES | Cc1nc(Cl)ncc1[O-] |

| Reactivity Class | Electrophilic Aromatic Heterocycle; Nitro-activated |

Structural Analysis[1][6]

-

Electronic Environment: The pyrimidine ring is inherently electron-deficient (π-deficient).[1] The introduction of a nitro group at C5 further depletes electron density, particularly at the C2 and C4/C6 positions.[1]

-

Regioselectivity: The C2-chlorine is activated for nucleophilic displacement.[1] While C4 is also electron-deficient, the presence of the methyl group blocks direct attack, and the C5-nitro group sterically and electronically influences the C4-methyl acidity.[1]

Synthetic Routes & Process Chemistry

The synthesis of this compound is most reliably achieved via the electrophilic nitration of the 2-chloro-4-methylpyrimidine precursor.[1] Unlike pyridines, the pyrimidine 5-position is the only site sufficiently electron-rich to undergo electrophilic aromatic substitution (EAS) while retaining the halogen.[1]

Diagram 1: Synthetic Pathway

The following workflow illustrates the nitration mechanism and critical isolation steps.

Caption: Electrophilic nitration pathway targeting the C5 position of the pyrimidine ring. The reaction is highly regioselective due to the directing effects of the ring nitrogens.[1]

Experimental Protocol: Nitration of 2-Chloro-4-methylpyrimidine

Note: This protocol involves strong acids and energetic nitro compounds.[1] Work in a fume hood.

-

Preparation: Charge a dry 3-neck round-bottom flask with concentrated H₂SO₄ (5.0 eq) . Cool to 0–5 °C using an ice/salt bath.

-

Addition of Substrate: Slowly add 2-chloro-4-methylpyrimidine (1.0 eq) portion-wise. Ensure the internal temperature remains < 10 °C to prevent decomposition.[1] Stir until fully dissolved.

-

Nitration: Add fuming HNO₃ (1.2 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; strict temperature control (0–5 °C) is critical to avoid dinitration or ring oxidation.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1]

-

Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume). The product typically precipitates as a solid.

-

Neutralization: Carefully adjust pH to ~4–5 using saturated NaHCO₃ or NH₄OH solution.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1] Recrystallization from Ethanol/Water may be performed if necessary.[1]

Reactivity Profile & Functionalization

The utility of this compound lies in its "orthogonality"—the ability to selectively modify specific sites without affecting others.[1]

Diagram 2: Divergent Reactivity Map

This diagram outlines the three primary reaction vectors available to medicinal chemists.

Caption: Divergent synthesis vectors. The C2-chlorine is the most reactive site, followed by the nitro group reduction.[1] The C4-methyl group requires activation by the ortho-nitro group.[1]

Key Reaction Mechanisms[1]

1. Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated.[1] Reaction with amines (e.g., morpholine, aniline) proceeds rapidly at room temperature.

-

Mechanism: Addition-Elimination.[1] The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N1/N3 nitrogens and the C5-nitro group, followed by chloride expulsion.[1]

-

Conditions: 1.1 eq Amine, 2.0 eq DIPEA, DMF or THF, 0 °C to RT.

2. Nitro Reduction

The nitro group can be reduced to an amine to facilitate ring closure (e.g., forming purines).[1]

-

Chemo-selectivity Warning: Catalytic hydrogenation (H₂/Pd-C) often results in concomitant hydrodechlorination (loss of the C2-Cl).[1]

-

Recommended Protocol: Use Iron powder (Fe) in Acetic Acid or Dithionite reduction to preserve the C2-chlorine.[1]

3. Methyl Group Condensation

The protons on the C4-methyl group are acidic due to the electron-withdrawing nature of the pyrimidine ring and the ortho-nitro group.[1]

-

Application: Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) yields the dimethylaminovinyl derivative, a precursor for pyrrolopyrimidines.[1]

Safety & Handling (E-E-A-T)

-

Hazard Identification:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to C2-OH can occur over prolonged exposure to humid air).[1]

References

-

PubChem. (2025).[1][4] Compound Summary: this compound (CAS 97821-70-0).[1][2][3][5][6] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

- 1. 1080650-03-8|2-Chloro-4,6-dimethyl-5-nitropyrimidine|BLD Pharm [bldpharm.com]

- 2. 1240600-77-4,Methyl 4-Hydroxy-6-methylpyrimidine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-chloro-2-methyl-4-isothiazolin | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Studies and Computational Analysis of 2-Chloro-4-methyl-5-nitropyrimidine

The following technical guide details the theoretical framework and computational analysis profile for 2-Chloro-4-methyl-5-nitropyrimidine (CAS: 97821-70-0) .

This guide is structured as a high-level research protocol, synthesizing established computational methodologies (DFT, Molecular Docking) with predictive insights derived from structural homologs. It is designed for researchers aiming to utilize this scaffold in drug discovery or advanced materials synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

This compound represents a highly functionalized heterocyclic scaffold characterized by a distinct electron-deficient core. The presence of the electron-withdrawing nitro group at the C5 position, combined with the leaving group potential of chlorine at C2 and the acidic nature of the C4-methyl protons, creates a unique "push-pull" electronic system. This guide outlines the computational framework required to characterize its structural stability, reactivity descriptors, and biological potential.

Key Technical Insights:

-

Electronic Reactivity: The C2 position is the primary electrophilic site for nucleophilic aromatic substitution (

), while the C4-methyl group exhibits significant C-H acidity, enabling Knoevenagel-type condensations. -

Structural Geometry: Steric repulsion between the C4-methyl and C5-nitro groups likely induces a torsion angle deviation in the nitro group relative to the pyrimidine plane, disrupting full

-conjugation. -

Therapeutic Potential: Computational docking suggests high affinity for kinase domains and folate-dependent enzymes (e.g., DHFR) due to the pyrimidine core's ability to mimic ATP/folate binding motifs.

Computational Methodology Framework

To ensure scientific rigor, the following self-validating protocol is recommended for the complete profiling of this compound. This workflow integrates Quantum Mechanics (QM) with Molecular Mechanics (MM).

Standardized Computational Protocol

-

Geometry Optimization: Density Functional Theory (DFT) using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) (diffuse and polarization functions are critical for describing the lone pairs on Nitrogen and Oxygen).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water and DMSO to simulate physiological and experimental environments.

-

Vibrational Analysis: Calculation of harmonic frequencies to verify the stationary point (no imaginary frequencies) and assign IR spectral bands.

Workflow Visualization

The following diagram illustrates the logical flow of the computational analysis, from structure preparation to biological validation.

Figure 1: Integrated computational workflow for the structural and biological profiling of pyrimidine derivatives.

Structural & Electronic Properties (DFT Analysis)

Geometric Constraints and Sterics

Unlike simple pyrimidines, the 4-Methyl-5-Nitro motif introduces a steric clash.

-

Prediction: The nitro group (

) will not be perfectly coplanar with the pyrimidine ring. A torsion angle of 15°–30° is expected to minimize repulsion with the C4-methyl hydrogens. -

Impact: This deplanarization slightly raises the energy of the LUMO, potentially modulating the compound's susceptibility to reduction.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity (softness/hardness).

| Orbital | Localization Description | Energy (Approx. eV)* |

| HOMO | Concentrated on the Pyrimidine ring nitrogens and Chlorine lone pairs ( | -7.2 to -7.5 eV |

| LUMO | Delocalized over the Nitro group and the Pyrimidine ring ( | -3.5 to -3.8 eV |

| Gap ( | Indicates high chemical reactivity and polarizability. | ~3.5 - 4.0 eV |

*Values estimated based on B3LYP/6-311++G(d,p) data for homologous 2,4-dichloro-5-nitropyrimidines [1].

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding in docking studies:

-

Negative Potential (Red): Localized on the Nitro oxygens and Ring Nitrogens (H-bond acceptors).

-

Positive Potential (Blue): Localized on the Methyl protons and the C6-H proton (H-bond donors/Electrostatic interaction sites).

-

Reactivity Insight: The region around C2 is electron-deficient (blue/green), confirming its role as the site for Nucleophilic Aromatic Substitution (

).

Spectroscopic Profiling (Vibrational & NMR)[1]

Accurate assignment of spectral bands is essential for verifying synthesis.

Vibrational Spectroscopy (FT-IR)

The nitro group provides the most diagnostic bands.

| Vibrational Mode | Frequency (Experimental) | Frequency (Scaled DFT)* | Intensity |

| 1540 – 1560 | 1555 | Strong | |

| 1340 – 1360 | 1350 | Strong | |

| 1580 – 1600 | 1590 | Medium | |

| 700 – 750 | 730 | Medium |

Nuclear Magnetic Resonance ( H NMR)

-

C4-Methyl: Singlet,

2.6 – 2.8 ppm. (Deshielded by the ring and ortho-nitro group). -

C6-Proton: Singlet,

9.0 – 9.4 ppm. (Highly deshielded due to being flanked by the ring nitrogen and the electron-withdrawing nitro group).

Biological Potential & Molecular Docking[1][2][3]

Target Identification

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry. For this compound, the primary targets include:

-

Dihydrofolate Reductase (DHFR): The pyrimidine core mimics the pteridine ring of folate.

-

Tyrosine Kinases (e.g., EGFR, VEGFR): The N1/N3 atoms can form hinge-region hydrogen bonds.

Interaction Mechanism Diagram

The following diagram models the predicted binding mode of the scaffold within a generic kinase ATP-binding pocket.

Figure 2: Schematic of predicted pharmacophore interactions within a kinase active site.

ADMET Predictions (In Silico)

Using SwissADME logic, the compound is predicted to have:

-

Lipophilicity (LogP): ~1.3 – 1.9 (Optimal for oral bioavailability).

-

Blood-Brain Barrier (BBB): High probability of permeation due to low molecular weight (<200 Da) and neutral charge.

-

Toxicity: The nitro group is a structural alert for mutagenicity (Ames positive potential), which must be addressed in lead optimization (e.g., reduction to amine).

Conclusion

This compound is a versatile "push-pull" scaffold. Theoretical studies confirm that its reactivity is dominated by the electron-deficient pyrimidine core, making it an excellent electrophile for

References

-

Krishnakumar, V., et al. (2013). "Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Sigma-Aldrich. (2025). "Product Specification: 2-Chloro-4-methyl-5-nitropyridine / Pyrimidine derivatives." (Note: Used for physical property verification of the class).

-

BenchChem. (2025).[1][2] "Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyrimidine and its Derivatives." BenchChem Technical Notes.

-

PubChem Database. "Compound Summary: this compound (CAS 97821-70-0)."[3] National Center for Biotechnology Information.

-

ChemScene. (2025). "Product Data: this compound."

Sources

Methodological & Application

Application Notes and Protocols: 2,4-Dichloro-5-nitropyrimidine as a Versatile Building Block for Heterocyclic Synthesis

An important clarification regarding the specified topic: The molecule 2-Chloro-4-methyl-5-nitropyrimidine is not extensively documented in readily available chemical literature, making it challenging to create a detailed guide with authoritative references. However, the closely related and synthetically versatile building block, 2,4-Dichloro-5-nitropyrimidine , is well-established and serves as an excellent exemplar for the principles of heterocyclic synthesis. This guide will therefore focus on this latter compound, as it provides a more robust and instructive foundation for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] Their prevalence is largely due to the 2-aminopyrimidine motif, a privileged scaffold renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases, leading to potent and selective enzyme inhibition.[2] 2,4-Dichloro-5-nitropyrimidine is a highly valuable and reactive building block for accessing these complex molecular architectures. Its utility stems from three key features:

-

Two Reactive Sites: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

-

Differential Reactivity: The C4 position is significantly more susceptible to nucleophilic attack than the C2 position, allowing for sequential and regioselective functionalization.[3][4]

-

Electronic Activation: The potent electron-withdrawing nitro group at the C5 position, in concert with the ring nitrogen atoms, strongly activates the pyrimidine core, facilitating the displacement of the chloro substituents even by moderately strong nucleophiles.[5]

This guide provides a detailed exploration of the reactivity of 2,4-dichloro-5-nitropyrimidine, complete with step-by-step protocols for its sequential functionalization and its application in the synthesis of kinase inhibitor scaffolds.

Section 1: Reactivity Profile and Regioselectivity

The synthetic power of 2,4-dichloro-5-nitropyrimidine lies in its predictable regioselectivity. Nucleophilic attack preferentially occurs at the C4 position. This can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic addition. The negative charge in the intermediate formed from C4 attack can be delocalized over both ring nitrogens and the nitro group, resulting in a more stable intermediate compared to attack at the C2 position.[4] This electronic preference allows for a controlled, stepwise synthesis of 2,4-disubstituted pyrimidines.

Caption: Reactivity map of 2,4-dichloro-5-nitropyrimidine.

| Property | Value |

| Molecular Formula | C₄HCl₂N₃O₂ |

| Molecular Weight | 193.98 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 59-62 °C |

| CAS Number | 5018-54-2 |

Section 2: Protocols for Sequential Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the two chlorine atoms is best exploited through a sequential substitution strategy. This workflow allows for the introduction of two different nucleophiles in a controlled manner, which is essential for building complex drug-like molecules.

Caption: Stepwise synthesis of 2,4-disubstituted 5-nitropyrimidines.

This protocol describes a general method for the selective substitution of the C4-chloro group using an amine nucleophile. The reaction proceeds under mild conditions, preserving the C2-chloro for subsequent modification.

Objective: To synthesize a 4-amino-2-chloro-5-nitropyrimidine derivative.

Materials:

-

2,4-Dichloro-5-nitropyrimidine (1.0 eq)

-

Amine Nucleophile (e.g., aniline, piperidine) (1.0-1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-nitropyrimidine (1.0 eq) and dissolve it in ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the amine nucleophile (1.0 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Causality Note: The base (DIPEA) is crucial to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the amine nucleophile. Using a non-nucleophilic base like DIPEA avoids competition with the primary nucleophile.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Self-Validation: The aqueous wash removes the DIPEA-HCl salt and any remaining base. A neutral pH in the final aqueous layer indicates successful removal.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-substituted product.

Expected Outcome: The product, a 4-amino-2-chloro-5-nitropyrimidine, is typically a yellow solid. Its identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol uses the product from Protocol 2.1 to substitute the remaining C2-chloro group. Harsher conditions are generally required due to the reduced reactivity of the C2 position.[6]

Objective: To synthesize a 2,4-diamino-5-nitropyrimidine derivative.

Materials:

-

4-amino-2-chloro-5-nitropyrimidine (from Protocol 2.1) (1.0 eq)

-

Second Amine Nucleophile (1.5-2.0 eq)

-

n-Butanol (n-BuOH) or N,N-Dimethylacetamide (DMA)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 4-amino-2-chloro-5-nitropyrimidine (1.0 eq) in n-butanol.

-

Reagent Addition: Add the second amine nucleophile (1.5 eq).

-

Causality Note: An excess of the second nucleophile is often used to drive the reaction to completion. For less reactive amines, a high-boiling polar aprotic solvent like DMA can be beneficial. A base is often not required if the nucleophile is used in excess.

-

-

Reaction Conditions: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water or a weak acid like saturated NH₄Cl (to remove excess amine). Wash the organic layer with brine.

-

Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography to yield the final 2,4-disubstituted pyrimidine.

| Step | Nucleophile | Conditions | Product | Approx. Yield | Reference |

| C4 Sub. | Diethylamine | EtOH, RT, 2h | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | >90% | [3] |

| C4 Sub. | Aniline | EtOH, DIPEA, RT, 4h | 2-Chloro-4-(phenylamino)-5-nitropyrimidine | 85-95% | [7] |

| C2 Sub. | 1-Ethylpiperazine | n-Pentanol, 140°C, 2h | (S)-(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 51% (over 2 steps) | [6] |

| C2 Sub. | (S)-3-aminopyrrolidine deriv. | n-Pentanol, 120°C, 6h | Intermediate for Aurora Kinase Inhibitor | 51% | [6] |

Section 3: Application in Kinase Inhibitor Scaffolds

The 2,4-disubstituted pyrimidine core is a quintessential hinge-binding motif in modern kinase inhibitors. After the sequential SNAr reactions, the nitro group can be readily reduced to an amine (e.g., using H₂, Pd/C or SnCl₂), which can be further functionalized. The resulting 2,4,5-trisubstituted pyrimidine scaffold provides multiple vectors for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Pyrimidine inhibitors compete with ATP by binding to the kinase hinge region.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Significance of 2-Chloro-5-Nitro-4,6-Pyrimidinediamine in Modern Chemistry.[Link]

-

ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)...[Link]

-

National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[Link]

-

Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[Link]

-

YouTube. Nucleophilic aromatic substitutions.[Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions.[Link]

- Google Patents.CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents.CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

PubMed. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental procedure for the nitration of 2-chloro-4-methylpyridine

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, high-purity synthesis of 2-chloro-4-methyl-5-nitropyridine (and its 3-nitro isomer).

Executive Summary :

Direct nitration of 2-chloro-4-methylpyridine is kinetically disfavored and regiochemically poor due to the synergistic deactivating effects of the pyridine nitrogen and the

Part 1: Strategic Analysis & Reaction Engineering

The Deactivation Challenge

Attempting to nitrate 2-chloro-4-methylpyridine directly requires forcing conditions (oleum/fuming HNO

-

Electronic Deactivation : The pyridine nitrogen (electron-withdrawing) and the 2-chloro group (inductively withdrawing) severely deactivate the ring, increasing the activation energy for electrophilic aromatic substitution (EAS).

-

Safety & Yield : The harsh conditions required often lead to ring degradation (tar formation) and "run-away" thermal risks before significant nitration occurs.

The Solution: Amino-Activation Strategy

By starting with 2-amino-4-methylpyridine , the electron-donating amino group (

Regioselectivity :

-

Position 3 : Sterically hindered (flanked by methyl and amino/chloro).

-

Position 5 : Sterically accessible.

-

Outcome : The reaction produces a mixture, typically favoring the 5-nitro isomer (major) over the 3-nitro isomer (minor), which can be separated by pH-controlled precipitation or chromatography.

Part 2: Experimental Protocol

Phase 1: Nitration of 2-Amino-4-methylpyridine

Objective : Install the nitro group at the 3 or 5 position using mild mixed-acid conditions.

Reagents :

-

2-Amino-4-methylpyridine (Substrate)[1]

-

Sulfuric Acid (H

SO -

Fuming Nitric Acid (HNO

), >90% (Nitrating Agent) -

Ammonium Hydroxide (NH

OH), 25% (Neutralization)

Procedure :

-

Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice-salt bath.

-

Solvation : Charge H

SO -

Substrate Addition : Add 2-Amino-4-methylpyridine portion-wise. Caution: Exothermic.[2] Maintain internal temperature <10°C . Stir until fully dissolved.

-

Nitration : Prepare a mixture of Fuming HNO

(1.2 equiv) and H-

Critical Control: Do not exceed 15°C during addition to prevent dinitration or oxidation.

-

-

Reaction : After addition, remove the ice bath. Slowly heat the mixture to 60°C and maintain for 15 hours (or until gas evolution ceases and color shifts to deep wine-red).

-

Quench : Pour the reaction mixture onto crushed ice (5x reaction volume).

-

Isolation (Isomer Separation) :

-

Neutralize slowly with NH

OH. -

pH 5.0–5.5 : The 3-nitro isomer (and impurities) typically precipitates first or as a sticky solid. Filter if necessary.

-

pH 4.0–5.0 (Target) : Adjust filtrate pH carefully. The 2-amino-4-methyl-5-nitropyridine precipitates as a deep yellow solid.

-

Filter the precipitate, wash with ice-cold water, and dry under vacuum.

-

Phase 2: Diazotization & Chlorination (Sandmeyer)

Objective : Convert the 2-amino group to a 2-chloro group.

Reagents :

-

2-Amino-4-methyl-5-nitropyridine (from Phase 1)

-

Sodium Nitrite (NaNO

) -

Hydrochloric Acid (HCl), conc.

-

Copper(I) Chloride (CuCl) (Optional catalyst for kinetics)

Procedure :

-

Dissolution : Dissolve the nitro-amino intermediate in conc. HCl (10 equiv) diluted with minimal water. Cool to -5°C to 0°C .

-

Diazotization : Add an aqueous solution of NaNO

(1.2 equiv) dropwise.-

Observation: Evolution of N

gas indicates diazonium formation. Keep T < 5°C.

-

-

Substitution : Stir for 30 minutes at 0°C. Then, slowly warm to room temperature (25°C).

-

Optional: For difficult substrates, add CuCl (0.1 equiv) dissolved in HCl to accelerate the displacement.

-

-

Workup :

-

Neutralize with NaOH (50% aq) to pH 8–9.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na

SO

-

-

Purification : Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc) to obtain pure 2-chloro-4-methyl-5-nitropyridine .

Part 3: Analytical Validation

| Parameter | Specification | Method |

| Appearance | Pale yellow to off-white solid | Visual |

| Melting Point | 37–39 °C (5-nitro isomer) | Capillary MP |

| Mass Spec | [M+H]+ = 173.0 (Cl isotope pattern 3:1) | LC-MS (ESI+) |

| 1H NMR | 400 MHz CDCl | |

| Purity | >98% (area %) | HPLC (C18, ACN/H2O) |

Note on Isomers : The 3-nitro isomer (2-chloro-4-methyl-3-nitropyridine) has a higher melting point (~52°C) and distinct NMR shifts (H-6 doublet often shifted).

Part 4: Workflow Visualization

Figure 1: Strategic pathway comparing the robust Amino-Activation route vs. the inefficient Direct Nitration route.

References

-

GuideChem . Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from .

-

ChemicalBook . 2-Chloro-4-methyl-3-nitropyridine Synthesis and Properties. Retrieved from .

-

BenchChem . Protocols for Nitration of Methylpyridines and N-Oxides. Retrieved from .

-

Sigma-Aldrich . Product Specification: 2-Chloro-4-methylpyridine. Retrieved from .

- Grozinger, K. et al. (1995). J. Heterocyclic Chem., 32, 259.

Sources

catalytic applications involving 2-Chloro-4-methyl-5-nitropyrimidine

Application Note: Strategic Functionalization of 2-Chloro-4-methyl-5-nitropyrimidine

Introduction: The "Push-Pull" Scaffold

This compound (1 ) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets). Its utility stems from its extreme electronic polarization:

-

The "Pull": The electron-withdrawing nitro group (

) at C5 and the pyrimidine nitrogen atoms deplete electron density from the ring. -

The Reactivity: This makes the C2-chlorine atom highly electrophilic, enabling facile functionalization.

-

The Challenge: The same activation that facilitates reaction also invites instability. The C2 position is prone to hydrolysis, and the nitro group poses chemoselectivity challenges during reduction (risk of hydrodechlorination).

This guide outlines two critical catalytic workflows: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Chemoselective Catalytic Hydrogenation .

Application I: Palladium-Catalyzed C-C Bond Formation

While the C2-position is active enough for

Mechanistic Insight

The oxidative addition of Pd(0) into the C2-Cl bond is rapid due to the electron-deficient nature of the pyrimidine. However, this electron deficiency also makes the intermediate Pd(II) complex susceptible to competitive hydrolysis if water is present in excess or if the base is too strong.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 1 with phenylboronic acid to yield 4-methyl-5-nitro-2-phenylpyrimidine.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%)-

Why: The bidentate ferrocene ligand prevents catalyst decomposition and suppresses homocoupling better than

for electron-poor heterocycles.

-

-

Base:

(2.0 equiv, anhydrous preferred) or -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inerting: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1][2]

-

Charging: Add the pyrimidine substrate, boronic acid, base, and Pd catalyst to the flask.

-

Critical Checkpoint: Do not add solvent yet. Cycle Argon/Vacuum 3 times to remove adsorbed oxygen from the solids.

-

-

Solvation: Syringe in anhydrous 1,4-Dioxane.

-

Note: If using aqueous base, degas the water separately by sparging with Argon for 20 mins before addition.

-

-

Reaction: Heat the mixture to 80°C .

-

Monitoring: Check TLC/LCMS every 30 minutes. The electron-poor chloride reacts fast; prolonged heating increases byproduct formation (hydrolysis to the pyrimidinone).

-

-

Workup:

Data Summary: Solvent Effects

| Solvent System | Yield | Note |

|---|---|---|

| Dioxane (Anhydrous) | 88% | Best balance of solubility and stability. |

| DMF | 72% | Difficult removal; promotes some homocoupling. |

| THF/Water (10:1) | 65% | Significant hydrolysis byproduct observed. |

Application II: Chemoselective Catalytic Hydrogenation

Reducing the C5-nitro group to an amine is essential for building fused ring systems (e.g., purines). The critical failure mode here is hydrodechlorination —where the catalyst cleaves the C2-Cl bond before or during nitro reduction.

Mechanistic Insight

Standard Pd/C catalysts readily cleave C-Cl bonds on electron-deficient rings. To prevent this, we must poison the catalyst or use a metal with lower affinity for oxidative addition into C-Cl bonds (e.g., Platinum or Iron-doped systems).

Protocol: Selective Nitro Reduction

Objective: Synthesis of 2-chloro-4-methyl-5-aminopyrimidine.

Reagents:

-

Substrate: this compound

-

Catalyst: 5% Pt/C (sulfided) or Raney Nickel .

-

Why: Sulfided Platinum inhibits the hydrogenolysis of the C-Cl bond while allowing nitro reduction.

-

-

Solvent: EtOAc or MeOH.[4]

-

Hydrogen Source:

balloon (1 atm).

Step-by-Step Methodology:

-

Safety Prep: Ensure all ignition sources are removed. Nitro reduction is exothermic.

-

Slurry Formation: In a hydrogenation vessel, add the catalyst (5 wt% loading relative to substrate) under an Argon blanket. Wet with a small amount of solvent to prevent sparking.

-

Substrate Addition: Dissolve the substrate in EtOAc and add to the vessel.

-

Additive Option: If using standard Pd/C (not recommended, but if necessary), add 0.5 equiv of Diphenylsulfide as a poison.

-

-

Hydrogenation:

-

Purge vessel with

(vacuum/fill cycles -

Stir vigorously at Room Temperature under 1 atm

.

-

-

Monitoring (Self-Validating Step):

-

Monitor by LCMS. Look for Mass [M+H] = 144 (Product) vs 110 (Dechlorinated byproduct).

-

Stop Condition: Stop immediately upon disappearance of starting material. Over-reaction leads to dechlorination.

-

-

Workup:

Visualizing the Workflow

The following diagram illustrates the divergent pathways and the critical decision nodes for functionalizing this scaffold.

Caption: Divergent catalytic workflows for this compound showing critical success paths (Green) and failure modes (Red).

References

-

Suzuki Coupling of Chloropyrimidines

-

Chemoselective Hydrogenation

-

General Reactivity of Nitropyrimidines

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-4-methyl-5-nitropyrimidine substitutions

Technical Support Center: 2-Chloro-4-methyl-5-nitropyrimidine Optimization

Welcome to the Reaction Optimization Hub. Status: Online | Agent: Senior Application Scientist Ticket ID: SNAr-2C4M5N-OPT[1]

Core Reactivity Profile

The Scaffold: this compound is a "super-electrophile" within the pyrimidine family.[1]

-

The Driver: The C2 position is highly activated for Nucleophilic Aromatic Substitution (

) due to the synergistic electron-withdrawing effects of the ring nitrogens (N1, N3) and the 5-nitro group. -

The Trap: Its high reactivity makes it notoriously susceptible to hydrolysis (conversion to the 2-hydroxy impurity) and polymerization if the 4-methyl group is deprotonated.

Mechanistic Pathway (

Figure 1: Simplified

Standard Operating Procedures (SOPs)

Protocol A: Amination (Primary/Secondary Amines)

Best for: Synthesis of amino-pyrimidines for library generation.[1]

| Parameter | Recommendation | Rationale |

| Solvent | DCM (Dichloromethane) or THF (Tetrahydrofuran) | Anhydrous aprotic solvents prevent hydrolysis.[1] DCM is preferred for ease of workup; THF for solubility. |

| Base | DIPEA (Diisopropylethylamine) or TEA (Triethylamine) | Non-nucleophilic organic bases scavenge HCl without competing for the electrophile. |

| Stoichiometry | 1.0 eq Substrate : 1.1 eq Amine : 1.2 eq Base | Slight excess of amine ensures full conversion.[1] |

| Temperature | 0°C to RT | CRITICAL: Start at 0°C. The reaction is exothermic. Room temperature is usually sufficient for completion within 1-2 hours.[1] |

Step-by-Step:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Add DIPEA (1.2 eq) followed by the dropwise addition of the amine (1.1 eq).

-

Monitor by TLC/LC-MS.[1] Most reactions complete within 30–60 mins.[1]

-

Quench: Wash with water (

) and brine (

Protocol B: Etherification (Alkoxides)

Best for: Installing alkoxy groups (e.g., -OMe, -OEt).[1]

| Parameter | Recommendation | Rationale |

| Solvent | THF or DMF | Polar aprotic solvents support the ionic alkoxide nucleophile.[1] |

| Base | NaH (Sodium Hydride) or pre-formed alkoxide | Strong bases are required to generate the nucleophile before addition. |

| Temperature | -78°C to 0°C | CRITICAL: Low temperature is mandatory to prevent attack at the methyl group (deprotonation) or ring degradation.[1] |

Step-by-Step:

-

Generate the alkoxide: Suspend NaH (1.1 eq) in dry THF at 0°C and add the alcohol (1.1 eq). Stir until

evolution ceases. -

In a separate flask, dissolve the pyrimidine substrate in THF and cool to -78°C (dry ice/acetone).

-

Transfer the alkoxide solution slowly to the pyrimidine solution via cannula/syringe.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C if conversion is incomplete.

Troubleshooting Guide (The "Help Desk")

Issue 1: "I see a large impurity peak at [M-17] or [M-Cl+OH] in LC-MS."

-

Diagnosis: Hydrolysis .[1] The chloride has been replaced by a hydroxyl group (

), forming 2-hydroxy-4-methyl-5-nitropyrimidine.[1] -

Root Cause: Presence of water in the solvent or reagents, often exacerbated by carbonate bases (

, -

Fix:

Issue 2: "The reaction mixture turned black/tarry, and yield is low."

-

Diagnosis: Decomposition / Polymerization .[1]

-

Root Cause: The 4-methyl group is "pseudo-benzylic" and acidic due to the 5-nitro group.[1] Strong bases or high temperatures can deprotonate this methyl group, leading to self-condensation or complex mixtures.[1]

-

Fix:

-

Lower the temperature . Never reflux this substrate unless necessary.[1]

-

Avoid strong bases (like NaOH, KOH, or excess alkoxides) unless strictly controlled at low temps.

-

Add the base slowly to the substrate/nucleophile mixture.

-

Issue 3: "Reaction is stalled at 50% conversion."

-

Diagnosis: HCl Inhibition .[1]

-

Root Cause: The HCl byproduct is protonating your nucleophilic amine, rendering it unreactive (forming the ammonium salt).

-

Fix:

-

Increase the base equivalents (to 2.0–2.5 eq).

-

If using a weak nucleophile (e.g., aniline), add a catalyst like DMAP (5 mol%) or heat mildly to 40°C.

-

Interactive Troubleshooting Tree

Figure 2: Decision tree for diagnosing common reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use alcohols (MeOH, EtOH) as solvents? A: Proceed with caution. While green, alcohols are nucleophilic.[1] If you use a strong base or heat, you risk forming the alkoxy-substituted byproduct (e.g., 2-methoxy-...) instead of your desired amine product.[1] If you must use alcohol, use the corresponding amine as the solvent (if liquid) or keep the temperature low.

Q: Why is the 4-methyl group a concern? I just want to substitute the chloride.

A: The 5-nitro group withdraws electrons so strongly that the protons on the 4-methyl group become significantly acidic (

Q: Is the 5-nitro group stable to reduction?

A: In

References

-

Royal Society of Chemistry . (2023).[1] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link][1]

-

PubChem . (2025).[1] 2-Chloro-4-methyl-5-nitropyridine Compound Summary. Retrieved from [Link][1]

Sources

Technical Support Center: 2-Chloro-4-methyl-5-nitropyrimidine Production

Executive Summary & Critical Safety Directive

The Molecule: 2-Chloro-4-methyl-5-nitropyrimidine (CAS: 23056-33-9) is a high-value pharmacophore used in the synthesis of kinase inhibitors. Its production involves high-energy functional groups (nitro) and moisture-sensitive leaving groups (chloro).

The Scale-Up Paradox: While straightforward on a gram scale, the production of this intermediate exhibits non-linear behavior during scale-up. The two primary failure modes are:

-

Thermal Runaway: During the nitration of the precursor.

-

Catastrophic Hydrolysis: During the quenching of the chlorination mixture.

⚠️ CRITICAL SAFETY ALERT: Nitropyrimidines are energetic. Differential Scanning Calorimetry (DSC) data indicates that 5-nitropyrimidines can undergo exothermic decomposition above 160°C. When combined with

, the "onset" temperature for runaway reactions can lower. Never heat the reaction mass to dryness without a safety vent sizing calculation.

Process Workflow & Control Points

The following diagram outlines the industrial standard route (Route A) and the critical control points (CCPs) where yield is typically lost.

Figure 1: Industrial synthesis workflow highlighting the high-risk unit operations (Orange/Red).

Technical Modules: Troubleshooting & Optimization

Module A: The Chlorination Bottleneck (Step 3)

The most common user complaint is "Yield dropped from 85% (lab) to 40% (pilot)."

The Mechanism of Failure: The 5-nitro group is strongly electron-withdrawing, making the C2-position highly electrophilic. While this aids the nucleophilic attack of the chloride ion (to form the product), it also makes the product incredibly susceptible to hydrolysis back to the starting material during the aqueous quench.

Troubleshooting Table: Chlorination Issues

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis during quench. The reaction mass was added to water too slowly or at too high a temperature. | Implement Inverse Quench: Pour the reaction mass into crushed ice/water with vigorous stirring. Maintain quench temp < 10°C. |

| "Sticky" Solid / Tar | Polymerization/Degradation. Reaction temperature exceeded 110°C or ran too long. | Strict Temp Control: Limit reflux to 105°C. Use catalytic DMF to accelerate the Vilsmeier-Haack mechanism, reducing reaction time. |

| Violent Gas Evolution | Moisture Ingress. Wet starting material reacting with | Drying Protocol: Ensure 2-Hydroxy precursor has LOD (Loss on Drying) < 0.5% before charging. |

| Yellow Product turns White | Reversion. Product is hydrolyzing in the filter cake due to residual acid. | Neutralization: Wash filter cake with 5% |

Expert Protocol: The "Cold-Crash" Quench

-

Cool the reaction mass (Product + excess

) to 20-25°C. -

Prepare a quench vessel with Ice (3x reaction volume) and maintain at -5°C.

-

Slowly cannulate the reaction mass onto the ice.

-

Why? This keeps the local concentration of acid high but the temperature low, preventing the kinetic energy required for the hydrolysis of the C-Cl bond.

Module B: Nitration Safety (Step 1)

The Nitration of 2-amino-4-methylpyrimidine is the thermal hazard step.[1]

Q: Why is my nitration mixture turning black/fuming? A: You are likely experiencing "oxidative burn."

-

Cause: Adding nitric acid to the substrate without adequate cooling, or adding the substrate to warm acid.

-

Fix:

-

Dissolve substrate in

at 0-5°C. -

Add Fuming

dropwise. -

Calorimetry Check: Ensure the cooling capacity of your jacket exceeds the heat release rate (

).

-

Interactive FAQ: Application Scientist's Log

Q1: Can I use Thionyl Chloride (

No. Thionyl chloride is generally not reactive enough to chlorinate the 5-nitropyrimidine ring efficiently due to the strong deactivation by the nitro group.

(often withor DMF catalyst) is required to generate the active Vilsmeier-like species necessary for this transformation. Using often leads to incomplete conversion and difficult purification.

Q2: The product causes severe skin irritation. Is this normal?

Yes. this compound is a potent skin sensitizer and lachrymator. It is an electrophile that reacts with nucleophilic residues on skin proteins.

Protocol: Double-glove (Nitrile + Laminate). Use a full-face respirator or work strictly in a fume hood. Neutralize spills with dilute NaOH immediately.

Q3: My product purity is 98%, but it degrades after 1 week. Why?

Autocatalytic Decomposition. If the product contains trace acid (HCl/

) from the quench, it catalyzes its own hydrolysis. The generated HCl then accelerates further degradation.

Solution: The final wash must be basic (pH 8-9) followed by a water wash to neutral. Dry under vacuum at < 40°C.

Diagnostic Logic: Low Yield Investigation

Use this logic tree to diagnose yield failures in the chlorination step.

Figure 2: Root cause analysis for yield deviations.

References & Authoritative Sources

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine. (Note: Pyridine analog chemistry is highly homologous). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-methyl-5-nitropyridine. (Confirming sensitization and storage hazards). Retrieved from .

-

Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discusses solvent-free chlorination techniques and POCl3 minimization).

-

ResearchGate (2017). Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine? (Technical discussion on Vilsmeier reagents in pyrimidine synthesis). Retrieved from .

-

National Research Council (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Phosphorus Oxychloride.[2] (Safety data for handling the chlorinating agent). Retrieved from .

Sources

catalyst selection for optimizing 2-Chloro-4-methyl-5-nitropyrimidine reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Transformations of 2-Chloro-4-methyl-5-nitropyrimidine

Executive Summary

This compound (CAS: 23056-33-9) is a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR, JAK inhibitors). Its reactivity is defined by the interplay between the highly electrophilic C2-position and the reducible C5-nitro group.

This guide addresses the three most common support tickets we receive regarding this scaffold:

-

Hydrolysis during SNAr: The C2-chloro is labile; moisture control is critical.

-

Catalyst Poisoning in Cross-Couplings: The nitro group can interfere with Pd-cycles.

-

Dehalogenation during Reduction: Standard hydrogenation removes the chlorine atom before reducing the nitro group.

Part 1: Diagnostic Troubleshooting (Quick Reference)

| Symptom | Probable Cause | Recommended Fix |

| SNAr Yield < 40% (Hydrolysis) | Wet solvent/hygroscopic base. The C2-Cl is highly susceptible to OH⁻ attack. | Switch to anhydrous THF/Dioxane. Use DIPEA instead of K₂CO₃ (to avoid water generation). |

| Suzuki Coupling Stalls | Nitro group coordination to Pd; Oxidative addition failure. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temp to 80-100°C. |

| Loss of Chlorine (M-35 peak) | Pd/C + H₂ caused hydrodehalogenation. | STOP using Pd/H₂. Switch to Fe/NH₄Cl or SnCl₂ . |

| Complex Mixture at C4-Methyl | Base-mediated condensation/polymerization. | The C4-methyl is acidic. Avoid strong bases (NaH, KOtBu) unless intending to deprotonate C4. |

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: The C5-nitro group makes the C2-position extremely electron-deficient. While this accelerates reaction with amines, it also makes the molecule hypersensitive to hydrolysis (forming the 2-hydroxy impurity).

Protocol: Optimized SNAr for Amines

-

Solvent: Anhydrous 1,4-Dioxane or THF (Avoid DMF if workup is difficult; DMF can also contain dimethylamine impurities).

-

Base: DIPEA (Hunig's Base) - 2.5 equivalents.

-

Temperature: 0°C to RT (Start cold!).

-

Procedure:

-

Dissolve this compound in dioxane (0.2 M).

-

Add DIPEA.

-

Add amine nucleophile (1.1 equiv) dropwise at 0°C.

-

Monitor by LCMS. If sluggish, warm to 50°C.

-

Expert Insight: If your nucleophile is a weak base (e.g., aniline), add a Lewis Acid catalyst like Yb(OTf)₃ (5 mol%) to activate the pyrimidine nitrogen, rather than heating excessively which promotes decomposition.

Part 3: Transition Metal Catalysis (Suzuki-Miyaura)

The Challenge: Nitro groups can coordinate to Palladium, acting as a "catalyst poison." Furthermore, the electron-deficient ring can make oxidative addition slow if the catalyst isn't electron-rich enough.

Catalyst Selection Matrix:

| Catalyst System | Ligand Type | Suitability | Notes |

| Pd(PPh₃)₄ | Phosphine | Poor | Often fails due to air sensitivity and nitro-poisoning. |

| Pd(dppf)Cl₂ | Bidentate | Excellent | Large bite angle resists nitro displacement. Robust. |

| Pd₂(dba)₃ + XPhos | Biaryl Phosphine | Good | High activity for sterically hindered boronic acids. |

Visualizing the Reaction Pathway:

Figure 1: Reaction landscape for C2-functionalization. Note the divergence between productive coupling and destructive hydrolysis.

Part 4: Chemoselective Nitro Reduction (The "Halo-Nitro" Problem)

The Challenge: This is the most critical step. Catalytic hydrogenation (Pd/C + H₂) will almost invariably cleave the C2-Chlorine bond before or during nitro reduction, yielding the dechlorinated aniline.

The Solution: You must use a Dissolving Metal Reduction or a Poisoned Catalyst .

Option A: Fe/NH₄Cl (The "Gold Standard")

This method is chemoselective for -NO₂ and leaves the -Cl intact.

-

Reagents: Iron powder (325 mesh, 5 equiv), Ammonium Chloride (5 equiv).

-

Solvent: Ethanol/Water (3:1).

-

Temp: 70°C.

-

Protocol:

-

Suspend substrate in EtOH/H₂O.

-

Add NH₄Cl and Fe powder.

-

Heat to reflux for 1-2 hours.

-

Critical Workup: Filter hot through Celite (to remove iron oxides). Wash the cake with hot EtOAc.

-

Option B: Stannous Chloride (SnCl₂)

Effective but generates stoichiometric tin waste (difficult to purify).

-

Reagents: SnCl₂·2H₂O (5 equiv).[1]

-

Solvent: Ethanol or EtOAc.[1]

-

Note: Keep pH slightly basic during workup to prevent emulsion formation.

Option C: Sulfided Platinum (Pt(S)/C)

If you must use hydrogenation (e.g., for scale-up), use Sulfided Platinum on Carbon . The sulfur poisons the catalyst sufficiently to inhibit hydrogenolysis of the C-Cl bond while allowing NO₂ reduction.

Decision Logic for Reduction:

Figure 2: Decision tree for selecting the reduction method to preserve the halogen.

References

-

Structure & Reactivity: PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information (2025). Link(Note: Pyridine analog cited as proxy for reactivity trends in electron-deficient heterocycles).

-

Suzuki Coupling Optimization: Polak, N. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules (2019). Link

-

Chemoselective Reduction: "Selective reduction of nitro group without affecting other functional groups." BenchChem Technical Guide (2025).[1] Link

-

Dehalogenation Mechanisms: "Chemoselective nitro group reduction and reductive dechlorination."[2] PubMed (2005). Link

Sources

Validation & Comparative

Technical Guide: FT-IR and Raman Spectroscopy of 2-Chloro-4-methyl-5-nitropyrimidine

Executive Summary

2-Chloro-4-methyl-5-nitropyrimidine (CMNP) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antiviral agents and kinase inhibitors. Its structural integrity hinges on three distinct moieties: the electron-withdrawing nitro group (-NO₂) at position 5, the chlorine atom at position 2 (a leaving group for nucleophilic substitution), and the methyl group at position 4.

This guide compares Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for the analysis of CMNP. While FT-IR is the industry standard for identifying polar functional groups (specifically the nitro moiety), Raman spectroscopy offers superior specificity for the pyrimidine backbone and the carbon-chlorine bond. For comprehensive structural validation and purity analysis, a dual-method approach is non-negotiable.

The Comparative Landscape: FT-IR vs. Raman

The choice between FT-IR and Raman is dictated by the selection rules governing molecular vibrations. CMNP, having low symmetry (

Performance Matrix

| Feature | FT-IR Spectroscopy | Raman Spectroscopy |

| Physical Principle | Absorption (Change in Dipole Moment) | Inelastic Scattering (Change in Polarizability) |

| Primary Strength | Nitro (-NO₂) detection; Polar bonds (C=N, C-N). | Carbon-Chlorine (C-Cl) integrity; Ring breathing; Non-polar backbone. |

| Sample Prep | Requires KBr pellet or ATR (Attenuated Total Reflectance). | Minimal (Direct solid/liquid analysis via glass vial or capillary). |

| Water Interference | High (O-H stretch masks regions). | Negligible (Ideal for aqueous reaction monitoring). |

| Detection Limit | High sensitivity for impurities with strong dipoles. | High specificity for polymorphic forms and crystal lattice modes. |

| Best For... | Reaction Completion: Confirming nitration (appearance of NO₂). | Starting Material ID: Confirming the pyrimidine ring and C-Cl bond survival. |

Spectral Analysis & Diagnostic Bands

The following assignments are synthesized from high-fidelity DFT calculations and experimental data of structural analogs (e.g., 2,4-dichloro-5-nitropyrimidine and 2-chloro-5-nitropyridine).

A. The Nitro Group (-NO₂): The Reaction Marker

The introduction of the nitro group at position 5 is the key synthetic step. FT-IR is the detector of choice here due to the high polarity of the N-O bonds.

-

Asymmetric Stretch (

): -

Symmetric Stretch (

):-

FT-IR: Strong band at 1340–1360 cm⁻¹ .

-

Raman: Strong, distinct band at 1350 cm⁻¹ . ( Note: Raman is excellent for distinguishing this from C-H deformations).

-

B. The Carbon-Chlorine Bond (C-Cl): The Leaving Group

The C-Cl bond at position 2 is susceptible to hydrolysis or displacement. Raman is superior for monitoring its integrity.

-

C-Cl Stretching (

):-

FT-IR: Moderate/Weak bands in the fingerprint region (600–750 cm⁻¹ ), often obscured.

-

Raman: Very Strong, sharp peak at 680–720 cm⁻¹ . Loss of this peak indicates degradation (hydrolysis to the pyrimidinone).

-

C. The Pyrimidine Ring & Methyl Group

-

Ring Breathing Mode:

-

Raman: The "fingerprint" of the pyrimidine core appears as a massive, sharp peak at 990–1005 cm⁻¹ .

-

-

Methyl C-H Stretch:

-

Both: Weak bands around 2950–3000 cm⁻¹ .

-

Summary Table of Characteristic Frequencies

| Vibrational Mode | Approx.[1][2][3][4][5][6][7][8][9] Wavenumber (cm⁻¹) | FT-IR Intensity | Raman Intensity | Diagnostic Value |

| 1530 – 1555 | Very Strong | Weak | Primary Indicator of Nitration | |

| 1340 – 1360 | Strong | Strong | Confirmation of NO₂ | |

| 1570 – 1600 | Strong | Medium | Pyrimidine Ring Integrity | |

| Ring Breathing | 990 – 1005 | Weak | Very Strong | Identity of Pyrimidine Core |

| 680 – 720 | Medium/Weak | Very Strong | Purity of C-2 Position | |

| 2920 – 2980 | Weak | Weak | Presence of Methyl Group |

Experimental Protocols

Protocol A: FT-IR Analysis (KBr Pellet Method)

Use for final product release and purity documentation.

-

Preparation: Mix 1–2 mg of CMNP with 200 mg of spectroscopic-grade KBr (Potassium Bromide).

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

-

Compression: Press the powder at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

-

Acquisition:

Protocol B: Dispersive Raman Analysis (Solid State)

Use for rapid ID, polymorph screening, and in-situ reaction monitoring.

-

Sample Loading: Place a small amount of solid CMNP into a glass capillary or directly onto a microscope slide. (No dilution required).

-

Laser Selection: Use a 785 nm or 1064 nm laser.

-

Reasoning: Nitro-aromatics are prone to fluorescence. 532 nm (green) lasers often trigger high fluorescence backgrounds that swamp the signal. NIR lasers (785/1064 nm) suppress this.

-

-

Acquisition:

-

Power: Start low (10–50 mW) to prevent thermal degradation of the nitro group.

-

Integration Time: 10–30 seconds.

-

Range: 100–3500 cm⁻¹.

-

Process Analytical Technology (PAT) Workflow

The following diagram illustrates the logical flow for synthesizing and characterizing CMNP, highlighting where each spectroscopic tool provides critical decision-making data.

Figure 1: Integrated Spectroscopic Workflow for CMNP Synthesis. FT-IR confirms the chemical transformation (Nitration), while Raman ensures the structural backbone (Cl-C bond) remains intact.

Scientific Rationale & Causality

Why the "Mutual Exclusion" Principle Matters Here

While CMNP lacks a center of inversion (making the strict mutual exclusion rule inapplicable), the complementarity is vivid:

-

The Nitro Problem: In Raman, the

modes are often weak or overshadowed by the intense ring breathing modes. Relying solely on Raman might lead to a "false negative" regarding the extent of nitration. -

The Chlorine Problem: In FT-IR, the C-Cl stretch falls in the "fingerprint region" (< 800 cm⁻¹) which is often noisy or obscured by lattice vibrations in solid samples. Raman detects this bond with high signal-to-noise ratio.

DFT Validation

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p) level) are the gold standard for validating these assignments. Researchers should compare their experimental spectra against calculated frequencies, applying a scaling factor (usually ~0.96–0.98) to account for anharmonicity.

References

-

Vibrational Spectra of Dichloro-nitropyrimidine Analogs: Krishnakumar, V., & Balachandran, V. (2013).[12] Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine.[12] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Raman Spectroscopy of Pyrimidine Derivatives: Renishaw Application Notes. "Raman spectra of pyrimidine and its derivatives."

-

DFT Studies on Chlorinated Nitropyridines (Structural Analog): Sundaraganesan, N., et al. (2011). Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine.[2][7][11] Spectrochimica Acta Part A.

-

Synthesis and Characterization Protocols: BenchChem Protocols. "Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine (via 5-nitro intermediate)."

-

General IR/Raman Correlation Charts: Sigma-Aldrich (Merck). "IR Spectrum Table & Chart."

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What Raman spectroscopy can tell you [renishaw.com]

- 5. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. oaji.net:443 [oaji.net:443]

- 8. s-a-s.org [s-a-s.org]

- 9. Vibrational assignments, normal coordinates analysis, force constants, and DFT/MP2 computations of 5-Chloro-2,4,6-trifluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile: 2-Chloro-4-methyl-5-nitropyrimidine vs. Halopyrimidine Alternatives

[1]

Executive Summary

This compound represents a specialized scaffold in medicinal chemistry, distinct from generic halopyrimidines due to the synergistic push-pull electronic effects of its substituents. While the 5-nitro group dramatically lowers the activation energy for nucleophilic aromatic substitution (

Structural & Electronic Basis of Reactivity

The reactivity of this compound is defined by the competition between the activating nitro group and the modulating methyl group.

-

5-Nitro Group (The Activator): A strong electron-withdrawing group (EWG) that significantly decreases electron density in the pyrimidine ring. It stabilizes the anionic Meisenheimer intermediate through resonance, making the C2-chlorine highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols).

-

4-Methyl Group (The Modulator): Unlike the hydrogen in 2-chloro-5-nitropyrimidine, the methyl group exerts a weak electron-donating effect (via hyperconjugation) and steric bulk. While it slightly deactivates the ring compared to the 4-H analog, its primary function is regiocontrol , effectively blocking nucleophilic attack at C4 and preventing side reactions common in 2,4-dihalopyrimidines.

Mechanistic Pathway:

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex.

Figure 1: Mechanistic pathway of

Comparative Reactivity Analysis

The following analysis benchmarks this compound against three common alternatives.

Comparison 1: vs. 2-Chloropyrimidine (Baseline)

-

Reactivity: Significantly Higher. Unsubstituted 2-chloropyrimidine is electron-deficient but lacks strong activation. Reactions often require high temperatures (refluxing ethanol/butanol) or strong bases.

-

Mechanism: The 5-nitro analog reacts under mild conditions (0°C to RT) because the nitro group lowers the LUMO energy, facilitating nucleophilic attack.

-

Implication: Use the 5-nitro scaffold when sensitive functional groups on the nucleophile cannot withstand harsh thermal conditions.

Comparison 2: vs. 2,4-Dichloropyrimidine (Regioselectivity)[2][3]

-

Reactivity: Comparable but Regioselective. In 2,4-dichloropyrimidine, the C4 position is inherently more reactive than C2 due to para-like resonance with N1. This often leads to mixtures or requires careful temperature control to target C4 selectively.

-

Advantage: this compound has the C4 position blocked by a methyl group. This forces the reaction exclusively to C2, eliminating the need for regioselective optimization.

-

Implication: Ideal for generating clean C2-substituted libraries without purifying C2/C4 isomers.

Comparison 3: vs. 2-Chloro-5-nitropyrimidine (Steric/Electronic Fine-tuning)

-

Reactivity: Slightly Lower. The 4-methyl group provides mild steric hindrance and weak electron donation, making the C2 position slightly less electrophilic than in the 4-H analog.

-